molecular formula C12H19NO6 B15301702 2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid

2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid

Cat. No.: B15301702
M. Wt: 273.28 g/mol
InChI Key: ZXCPKKKOMUSIMJ-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[35]nonane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The Boc protecting group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality, which can then participate in further chemical or biological processes .

Comparison with Similar Compounds

Similar Compounds

    7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid: Another spirocyclic compound with a similar Boc protecting group.

    7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid: Differing in the position of the carboxylic acid group.

    7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid: Featuring a different spirocyclic core structure.

Uniqueness

The uniqueness of 2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid lies in its specific spirocyclic structure and the presence of the Boc protecting group, which provides versatility in synthetic applications and research.

Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid

InChI

InChI=1S/C12H19NO6/c1-11(2,3)19-10(16)13-5-12(6-13)7-17-4-8(18-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)

InChI Key

ZXCPKKKOMUSIMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COCC(O2)C(=O)O

Origin of Product

United States

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